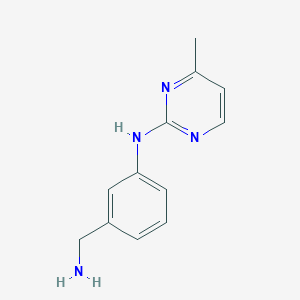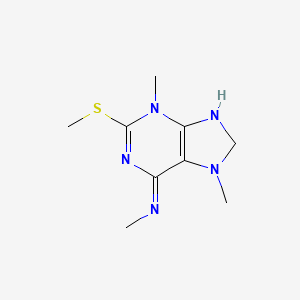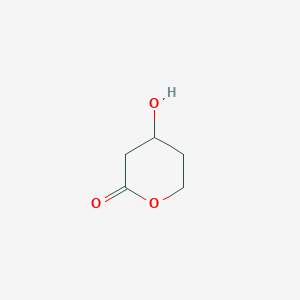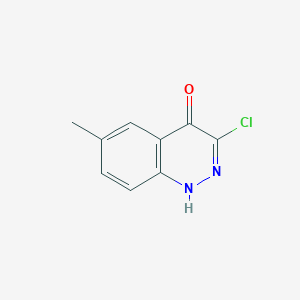
3-Chloro-6-methylcinnolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methylcinnolin-4-ol is a heterocyclic aromatic compound with the molecular formula C9H7ClN2O It is a derivative of cinnoline, a bicyclic structure consisting of a benzene ring fused to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylcinnolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture in ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-methylcinnolin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cinnoline derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-6-methylcinnolin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-methylcinnolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-methylquinoline: Similar in structure but with a quinoline core instead of a cinnoline core.
6-Methylcinnolin-4-ol: Lacks the chlorine substituent, which can affect its reactivity and properties.
3-Chloro-4-hydroxyquinoline: Another related compound with a quinoline core and similar functional groups.
Uniqueness
3-Chloro-6-methylcinnolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
3-chloro-6-methyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-3-7-6(4-5)8(13)9(10)12-11-7/h2-4H,1H3,(H,11,13) |
Clave InChI |
WJDBZSQSCQOVTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NN=C(C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


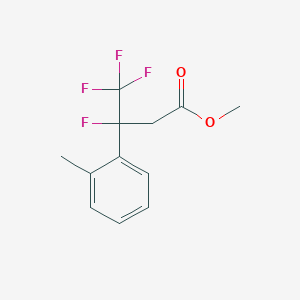
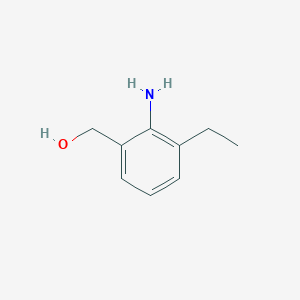
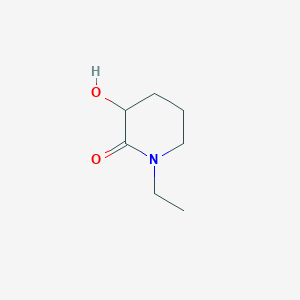



![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)


